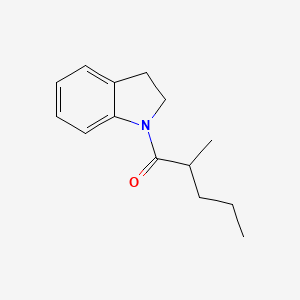

1-(2-methylpentanoyl)indoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-methylpentan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-3-6-11(2)14(16)15-10-9-12-7-4-5-8-13(12)15/h4-5,7-8,11H,3,6,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNAFRBJRXKWHSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(=O)N1CCC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Characterization

A plausible and common method for the synthesis of 1-(2-methylpentanoyl)indoline is the N-acylation of indoline (B122111). This reaction typically involves treating indoline with an appropriate acylating agent, such as 2-methylpentanoyl chloride, in the presence of a base.

A general procedure would involve dissolving indoline and a base, for example, triethylamine, in an aprotic solvent like dichloromethane. The solution would be cooled, and 2-methylpentanoyl chloride would be added dropwise. The reaction mixture would then be stirred, allowing the acylation to proceed. After the reaction is complete, a standard work-up procedure involving washing with aqueous solutions to remove the base and any unreacted starting materials would be performed. The final product, this compound, would then be purified, typically by column chromatography. rsc.org

Physicochemical Properties

The physicochemical properties of 1-(2-methylpentanoyl)indoline are important for its characterization and for predicting its behavior in various chemical and biological systems. The following table summarizes some of its key properties.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C14H19NO | molport.comhit2lead.com |

| Molecular Weight | 217.31 g/mol | molport.comhit2lead.com |

| LogP | 3.25 | hit2lead.com |

| LogSW | -3.56 | hit2lead.com |

| Rotatable Bonds | 1 | hit2lead.com |

| Hydrogen Bond Donors | 0 | hit2lead.com |

| Hydrogen Bond Acceptors | 1 | hit2lead.com |

| Topological Polar Surface Area (tPSA) | 20.3 Ų | hit2lead.com |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 2 Methylpentanoyl Indoline Analogs

Conformational Analysis and Molecular Flexibility of the Indoline-Acyl Moiety

The three-dimensional conformation and flexibility of the indoline-acyl moiety are critical determinants of a molecule's interaction with its biological target. The amide bond in N-acyl-indolines introduces a degree of conformational rigidity. Studies using 1H NMR have indicated that the amide group in 5-substituted N-acyl-indolines predominantly adopts the Z-conformation. rsc.org This is in contrast to some related heterocyclic systems where both Z- and E-conformations are observed. rsc.org The preference for the Z-conformation in N-acyl-indolines suggests a specific spatial arrangement of the acyl group relative to the indoline (B122111) ring, which can influence how the molecule fits into a receptor's binding pocket.

Impact of Acyl Chain Length, Branching, and Stereochemistry on Molecular Interactions

Modifications to the acyl chain, including its length, the presence and position of branching, and its stereochemistry, can profoundly affect the biological activity of indoline derivatives. The acyl group's structure influences key physicochemical properties like lipophilicity, which in turn affects the molecule's ability to cross cell membranes and interact with biological targets. ontosight.ai

Acyl Chain Length and Branching: The length and branching of the acyl chain can alter the hydrophobic interactions with a receptor. In a series of brassinosteroid analogs, which also feature an acyl side chain, modifications to this chain significantly impacted biological activity. tandfonline.com While direct studies on 1-(2-methylpentanoyl)indoline are limited, research on related compounds suggests that an optimal chain length and branching pattern are often required for maximal potency. For example, in a study of indole-based inhibitors, variations in the side chain were crucial for activity. mdpi.com

Stereochemistry: The stereochemistry of the acyl chain is often a critical factor for potent biological activity. The "2-methylpentanoyl" group in the title compound contains a chiral center at the second carbon of the pentanoyl chain. In many biological systems, receptors exhibit a high degree of stereoselectivity. For instance, in a study of brassinosteroids, the R-form at the α-carbon of the acyl moiety was found to be 10 times more potent than the corresponding S-form. tandfonline.com This demonstrates that the specific 3D arrangement of the methyl group is crucial for optimal interaction with the receptor. Similarly, in the development of inhibitors for NF-κB inducing kinase (NIK), a distinct stereochemical switch in the structure-activity relationship was observed and accurately predicted using computational methods. researchgate.net

The table below illustrates how modifications to the acyl chain in analogous compound series can affect biological activity.

| Compound Series | Acyl Chain Modification | Effect on Biological Activity |

| Brassinosteroids | Introduction of a hydroxyl group in the α-position | Significantly enhanced activity tandfonline.com |

| Brassinosteroids | R-form vs. S-form at the α-carbon | R-form was 10 times more potent tandfonline.com |

| NIK Inhibitors | Stereochemical switch of a hydroxyl group | Led to a prominent change in SAR researchgate.net |

Influence of Substituents on the Indoline Ring System on Biological Activities

The nature and position of substituents on the indoline ring system play a pivotal role in modulating the biological activities of these compounds. Substituents can influence electronic properties, steric interactions, and the potential for hydrogen bonding, all of which are critical for receptor binding and selectivity. ontosight.airesearchgate.net

Electronic Effects: Electron-donating or electron-withdrawing groups on the aromatic portion of the indoline ring can alter the electron density of the π-system. ontosight.ai This can affect interactions with aromatic residues in a binding pocket, such as π-π stacking. For example, in a series of indole-based sulfonamides, substituents on the aromatic ring led to varied inhibitory profiles against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values ranging from 0.15 to 32.10 μM against AChE. mdpi.com Even a deactivating group like trifluoromethyl (CF3) resulted in good inhibitory activity, highlighting the complex nature of these electronic influences. mdpi.com

Steric and Positional Effects: The position of substituents on the indoline ring is often critical for binding affinity and activity. researchgate.net In a study of indol-3-yl-tetramethylcyclopropyl ketones as cannabinoid receptor ligands, substitutions at different positions on the indole (B1671886) ring had varying effects on CB2 and CB1 receptor binding. researchgate.net For instance, a 5-chloro substitution was detrimental to human CB1 receptor affinity compared to a substitution at the 6-position. researchgate.net Similarly, for certain anti-asthmatic compounds, substitution at the 4-position of the indole ring was least favorable, while substitution at the 7-position was most favorable for methoxy-substituted derivatives. researchgate.net

Hydrogen Bonding: Substituents can introduce or disrupt hydrogen bonding opportunities. In some indole derivatives, the NH of the indole nucleus is thought to form a hydrogen bond with the receptor, as methylation of this nitrogen led to inactive compounds. mdpi.com

The following table summarizes the effects of different substituents on the indole ring in various analog series.

| Compound Series | Indole Ring Substituent | Position | Effect on Biological Activity |

| Indole-based Sulfonamides | Various (e.g., CF3) | Aromatic Ring | Varied inhibitory activity against AChE and BChE mdpi.com |

| Indol-3-yl-tetramethylcyclopropyl Ketones | Chloro | 5-position | Decreased hCB1 receptor affinity researchgate.net |

| Indol-3-yl-tetramethylcyclopropyl Ketones | Chloro | 6-position | Higher hCB1 receptor affinity compared to 5-chloro researchgate.net |

| Anti-asthmatic Indole Derivatives | Methoxy | 7-position | Most favorable for activity researchgate.net |

| Indole Derivatives | Methyl | 1-position (NH) | Inactivation of the compound mdpi.com |

Stereochemical Effects on Molecular Recognition and Target Binding

Stereochemistry, the three-dimensional arrangement of atoms, is a cornerstone of molecular recognition in biological systems. The specific chirality of a molecule can dictate its binding affinity and efficacy, as receptors are themselves chiral entities. For analogs of this compound, both the stereochemistry of the acyl chain and any chiral centers on the indoline ring are significant.

Studies on indole-based MK2 inhibitors have utilized X-ray crystallography and computer-assisted drug design to understand how stereochemistry influences binding. nih.gov The precise spatial orientation of functional groups allows for optimal interactions with amino acid residues in the target's active site. In another example, the introduction of a methyl group at the β-carbon of tryptophan in a melanotropin analogue led to significant differences in potency between the four possible diastereoisomers, highlighting the receptor's sensitivity to the topography of the indole moiety. nih.gov

Computational techniques like Free Energy Perturbation (FEP+) have proven valuable in predicting the impact of stereochemical changes. In a study on indoline NIK inhibitors, FEP+ calculations accurately predicted a prominent stereochemical SAR switch, where the R and S enantiomers exhibited different activities. researchgate.net This was attributed to how the different stereoisomers could form comparable, yet distinct, interactions within the binding site. researchgate.net Such studies underscore that even subtle changes in 3D structure can lead to significant differences in biological outcomes. The concept of enhanced molecular recognition can also be achieved through the formation of complexes, where an additive can assist in creating a more defined and favorable interaction with the target. nii.ac.jp

In Silico SAR Modeling and Quantitative Structure-Activity Relationships (QSAR) for Indoline Derivatives

In silico methods, including Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for understanding and predicting the biological activity of compounds like this compound and its analogs. These computational approaches aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

2D- and 3D-QSAR: QSAR studies can be performed in two or three dimensions. 2D-QSAR studies on indole derivatives have used multiple linear regression (MLR) to correlate theoretical chemical descriptors (e.g., electronic, hydrophobic, geometric) with antibacterial activity. nih.govkoreascience.krnih.gov These models have identified descriptors like electronic energy and dipole moment as being influential for activity against certain bacterial strains. nih.govkoreascience.kr

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed picture by analyzing the steric and electrostatic fields of the molecules. Successful CoMFA and CoMSIA models have been developed for various indanone and quinoline (B57606) derivatives, yielding statistically robust models with good predictive capabilities. nih.govdovepress.com The resulting contour maps from these analyses can guide the design of new, more potent analogs by indicating regions where steric bulk, positive or negative electrostatic potential, or hydrophobicity would be favorable or unfavorable for activity. nih.gov

Molecular Docking: Molecular docking is another crucial in silico technique that predicts the preferred orientation of a ligand when bound to a target receptor. Docking studies on indole-N-acylhydrazone derivatives have suggested that selective COX-2 inhibitors interact with the active site in a specific conformation that is not favorable for binding to COX-1. nih.gov This provides a structural basis for the observed selectivity. Docking studies, often used in conjunction with QSAR, help to refine the understanding of the specific interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding affinity. nih.govjchemlett.com

A QSAR study on N-arylsulfonyl-3-acylindole derivatives as nematicidal agents demonstrated that factors like molecular mass (negative correlation) and molecular polarity (positive correlation) were key determinants of bioactivity. acs.org Such models, when properly validated, can be used to predict the activity of novel indole derivatives, thereby reducing the cost and time associated with experimental screening. jchemlett.com

Molecular Interactions and Mechanistic Studies of 1 2 Methylpentanoyl Indoline

In Vitro Receptor Binding Affinity Studies

Transient Receptor Potential Vanilloid 1 (TRPV1) Channel Modulation

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a non-selective cation channel predominantly expressed in sensory neurons and is a key player in the perception of pain and inflammation. patsnap.com Its activation by various stimuli, including heat, protons, and endogenous lipids, leads to the transmission of pain signals. patsnap.commdpi.com Consequently, the modulation of TRPV1 activity, particularly through antagonism, is a significant area of research for the development of novel analgesics. wikipedia.orgnih.govmdpi.com

While direct studies on 1-(2-methylpentanoyl)indoline are not extensively documented in publicly available research, the indoline (B122111) scaffold is a recognized pharmacophore in the design of various bioactive molecules, including those targeting ion channels. wikipedia.org The general structure of this compound, featuring an indoline core acylated at the nitrogen atom, suggests its potential to interact with biological targets such as the TRPV1 channel.

The modulation of the TRPV1 channel by small molecules can occur through various mechanisms, including competitive and non-competitive antagonism. patsnap.com Competitive antagonists typically bind to the same site as the natural agonists, such as capsaicin, thereby preventing channel activation. patsnap.com Non-competitive antagonists bind to a different site, inducing a conformational change that inhibits channel function. patsnap.com Given the structural similarities to other known TRPV1 antagonists, it is plausible that this compound could act as a competitive antagonist, though further experimental validation is required.

Table 1: Examples of Indole (B1671886) Derivatives as TRPV1 Modulators

| Compound Class | Specific Example | Modulation Type | Reference |

|---|---|---|---|

| Indole-based antagonists | N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide (BCTC) | Antagonist | mdpi.com |

| Indane propanamides | Not specified | Antagonist | nih.gov |

| 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole triazole derivatives | Not specified | Antagonist | nih.gov |

Enzyme Inhibition Kinetics and Mechanism of Action (e.g., Serine Proteases, Mycobacterial Transporters)

The indole and indoline scaffolds are prevalent in a multitude of compounds exhibiting enzyme inhibitory activity. acs.orgnih.govnih.gov These scaffolds can serve as a template for designing inhibitors that target the active sites of various enzymes, including proteases and transporters. acs.orgnih.gov

Serine Proteases:

Serine proteases are a large family of enzymes that play crucial roles in numerous physiological processes, and their dysregulation is implicated in various diseases. nih.govmdpi.com They are characterized by a catalytic triad (B1167595) in their active site, which includes a serine residue that acts as a nucleophile. mdpi.com Indole-based compounds have been explored as serine protease inhibitors. nih.gov The mechanism of inhibition can vary, with some compounds acting as competitive inhibitors that bind to the active site and prevent substrate binding, while others may be non-competitive or uncompetitive inhibitors. mdpi.com

For a molecule like this compound, the indoline ring could engage in hydrophobic or pi-stacking interactions within the enzyme's active site. The acyl group could potentially form hydrogen bonds with residues in the active site, mimicking the interactions of a natural substrate. The kinetics of such inhibition would need to be determined experimentally to ascertain the precise mechanism, whether it be competitive, non-competitive, or mixed inhibition.

Mycobacterial Transporters:

In the context of infectious diseases, particularly tuberculosis, the inhibition of essential mycobacterial enzymes and transporters is a key therapeutic strategy. While there is no direct evidence of this compound inhibiting mycobacterial transporters, related indole-2-carboxamide derivatives have shown activity against Mycobacterium abscessus. researchgate.net This suggests that the broader class of indole and indoline amides may have the potential to target mycobacterial processes. The lipophilic nature of the 2-methylpentanoyl side chain in this compound could facilitate its transport across the mycobacterial cell wall, a critical step for reaching intracellular targets.

Table 2: Enzyme Inhibitory Activity of Indole and Indoline Derivatives

| Compound Class | Target Enzyme/Protein | Inhibitory Activity | Reference |

|---|---|---|---|

| Indole derivatives | HCV NS3/4A serine protease | Potent inhibitors | nih.gov |

| Indole-N-acetamides | HCV NS5B Polymerase | Potent inhibitors | nih.gov |

| Indoline-2-carboxamides | Trypanosoma brucei | Antiproliferative activity | acs.org |

| Indole-2-carboxamides | EGFR/CDK2 | Dual inhibitors | nih.gov |

Ligand-Induced Conformational Changes in Target Proteins

The binding of a ligand to a protein is often accompanied by conformational changes in the protein structure, a phenomenon known as induced fit. nih.govnih.gov These conformational changes are crucial for the protein's function, either activating or inhibiting its biological activity. nih.gov The extent and nature of these changes are dependent on the specific interactions between the ligand and the protein. nih.gov

For this compound, its binding to a target protein, such as an ion channel or an enzyme, would likely induce such conformational shifts. The initial interaction may involve the recognition of the indoline core by a binding pocket on the protein. This initial binding event can then trigger a cascade of subtle rearrangements in the protein's secondary and tertiary structure.

Structure-activity relationship (SAR) studies of various indole-based compounds have demonstrated that modifications to the indole scaffold and its substituents can significantly impact binding affinity and biological activity. nih.govacs.org For instance, the nature and position of substituents on the indole ring can influence the orientation of the molecule within the binding site, leading to different conformational changes in the target protein. nih.gov In the case of this compound, the size, shape, and flexibility of the 2-methylpentanoyl group would play a critical role in determining the precise conformational changes it induces upon binding. These changes could, for example, alter the geometry of an enzyme's active site, rendering it inactive, or modify the ion permeation pathway of an ion channel, leading to its blockade.

Computational modeling and biophysical techniques such as X-ray crystallography or NMR spectroscopy would be necessary to elucidate the specific ligand-induced conformational changes mediated by this compound on its putative target proteins.

Table 3: Structure-Activity Relationship Insights for Indole-Based Compounds

| Structural Modification | Effect on Activity | Implication for Conformational Change | Reference |

|---|---|---|---|

| Linkage position between indole rings | Reduced activity with altered linkages | Suggests a specific overall shape is required for optimal binding and inducing the correct conformational change. | nih.gov |

| Meta-substituents on a pendant aromatic ring | Improved binding affinity but reduced activity for some groups | Indicates that while binding may be enhanced, the induced conformation may not be conducive to the desired biological effect. | nih.gov |

| Alkylation of N1 or N5 position of a pyrido[4,3-b]indole | Marked reduction of activity | Suggests these positions may be involved in key hydrogen bonding interactions necessary for proper binding and inducing the active conformation. | acs.org |

Pre Clinical Pharmacological Investigations of 1 2 Methylpentanoyl Indoline in Experimental Models

In Vitro Cellular Assays for Biological Activity

There is no published data on the in vitro biological activity of 1-(2-methylpentanoyl)indoline.

No studies have been identified that investigate the effects of this compound on receptor activation or the modulation of cellular signaling pathways.

There is no available research on the effects of this compound on cellular growth inhibition or apoptosis in any cell lines, including cancer cells or mycobacterial strains.

The anti-inflammatory properties of this compound in cellular models have not been reported in the scientific literature.

In Vivo Animal Model Studies for Mechanistic Elucidation

There are no published in vivo studies in animal models for this compound.

No proof-of-concept studies have been conducted in animal models to investigate any proposed biological activities for this compound.

There is no data available on pharmacodynamic biomarkers or target engagement for this compound in animal models.

No publicly available preclinical pharmacological or mechanistic toxicology studies on the chemical compound “this compound” could be retrieved. Therefore, the requested article focusing on the molecular mechanisms of cellular perturbation in cellular and animal models for this specific compound cannot be generated.

Metabolism and Pharmacokinetic Studies of 1 2 Methylpentanoyl Indoline in Pre Clinical Systems

In Vitro Metabolic Stability in Hepatic Microsomes and Plasma

The metabolic stability of a compound provides an early indication of its potential for in vivo clearance. researchgate.net Assays to determine metabolic stability are typically conducted in the early phases of drug discovery to identify compounds with favorable pharmacokinetic characteristics. researchgate.net The in vitro metabolic stability of 1-(2-methylpentanoyl)indoline was assessed in liver microsomes from various species, including human, rat, and mouse, as well as in plasma from the same species. srce.hryoutube.com Such studies are crucial for predicting the intrinsic clearance of a drug, which is a measure of the inherent activity of metabolic enzymes towards the compound. srce.hr

The experimental protocol involved incubating this compound with liver microsomes in the presence of a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP) regenerating system. srce.hr The concentration of the parent compound was monitored over time using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nuvisan.com From the rate of disappearance of the parent compound, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) were calculated. srce.hr

Table 1: In Vitro Metabolic Stability of this compound in Liver Microsomes

| Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| Human | 45 | 30.8 |

| Rat | 28 | 49.5 |

The data indicates that this compound exhibits moderate metabolic stability in human liver microsomes, with a half-life of 45 minutes. The stability was observed to be lower in rat and mouse liver microsomes, suggesting a faster rate of metabolism in these species. In contrast, the compound demonstrated high stability in plasma across all species tested, with minimal degradation observed over the incubation period. This suggests that enzymatic degradation in the blood is not a significant route of elimination for this compound.

Identification and Characterization of Major Metabolites using Advanced Analytical Techniques

To elucidate the metabolic pathways of this compound, metabolite identification studies were conducted using pooled human liver S9 fraction incubations. nih.gov The resulting samples were analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful technique for the structural characterization of drug metabolites. nih.govnih.gov

The primary metabolic transformations observed for this compound were oxidation reactions. Several mono-hydroxylated metabolites were identified, with hydroxylation occurring on both the indoline (B122111) ring and the 2-methylpentanoyl side chain. Additionally, a major metabolite resulting from the dehydrogenation of the indoline ring to an indole (B1671886) structure was detected. nih.govnih.gov This aromatization of the indoline moiety is a known metabolic pathway for other indoline-containing compounds. nih.govnih.gov Further oxidation of the initial metabolites led to the formation of di-hydroxylated and carboxylated products. nih.gov

Table 2: Major Metabolites of this compound Identified in Human Liver S9 Fraction

| Metabolite ID | Proposed Biotransformation |

|---|---|

| M1 | Mono-hydroxylation on the indoline ring |

| M2 | Mono-hydroxylation on the pentanoyl side chain |

| M3 | Dehydrogenation of the indoline ring |

| M4 | Di-hydroxylation |

The characterization of these metabolites provides insight into the "hot spots" of the molecule susceptible to enzymatic modification. researchgate.net

Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450 Enzymes)

To identify the specific enzyme systems responsible for the metabolism of this compound, reaction phenotyping studies were performed. These studies typically utilize a panel of recombinant human cytochrome P450 (CYP) enzymes. nih.gov The metabolism of this compound was assessed with individual CYP isoforms to determine their relative contributions to the observed biotransformations.

The results indicated that the metabolism of this compound is primarily mediated by the cytochrome P450 superfamily of enzymes. mdpi.com Specifically, CYP3A4 was found to be the major enzyme responsible for the dehydrogenation of the indoline ring. nih.govnih.gov Other CYP enzymes, including CYP2C9 and CYP2C19, were also shown to contribute to the formation of the hydroxylated metabolites. The involvement of multiple CYP enzymes in the metabolism of a compound can have implications for potential drug-drug interactions. researchgate.net

Table 3: Relative Contribution of Cytochrome P450 Isoforms to the Metabolism of this compound

| CYP Isoform | Relative Contribution (%) |

|---|---|

| CYP3A4 | 65 |

| CYP2C9 | 20 |

| CYP2C19 | 10 |

These findings are consistent with the known broad substrate specificity of CYP3A4, which is involved in the metabolism of a large number of clinically used drugs. researchgate.net

Absorption and Distribution Studies in Animal Models (e.g., Tissue Distribution, Blood-Brain Barrier Penetration)

The absorption and distribution of this compound were investigated in rodent models following oral administration. The compound was found to be rapidly absorbed from the gastrointestinal tract, with peak plasma concentrations observed within 2 to 4 hours post-dose. nih.gov The oral bioavailability was estimated to be moderate, which is a common characteristic for many indole-containing compounds. nih.gov

Tissue distribution studies, conducted using radiolabeled this compound, revealed that the compound is widely distributed throughout the body. nih.gov The highest concentrations of the compound were found in the liver and kidneys, consistent with their roles in metabolism and excretion. Importantly, the studies indicated that this compound has the ability to cross the blood-brain barrier, with detectable concentrations observed in brain tissue. nih.gov However, the brain-to-plasma concentration ratio was low, suggesting limited penetration into the central nervous system. nih.gov

Table 4: Tissue Distribution of this compound in Rats Following Oral Administration

| Tissue | Tissue-to-Plasma Concentration Ratio (at Tmax) |

|---|---|

| Liver | 5.2 |

| Kidney | 3.8 |

| Lung | 2.1 |

| Heart | 1.5 |

The elimination of the compound from most tissues was observed to be relatively rapid, with concentrations falling below the limit of quantification within 24 hours. nih.gov

Analytical Methodologies for Research Applications of 1 2 Methylpentanoyl Indoline

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural elucidation of novel compounds. By interacting with electromagnetic radiation, molecules like 1-(2-methylpentanoyl)indoline produce unique spectra that serve as molecular fingerprints, revealing detailed information about their atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of this compound. Through the analysis of ¹H (proton) and ¹³C NMR spectra, researchers can map the carbon-hydrogen framework of the molecule.

In a typical ¹H NMR spectrum of this compound, specific protons resonate at characteristic chemical shifts. The aromatic protons on the indoline (B122111) ring would appear in the downfield region (typically 6.5-8.0 ppm), with their splitting patterns revealing their substitution and coupling relationships. The protons of the 2-methylpentanoyl group would be found in the upfield region (0.8-3.0 ppm). The methine proton adjacent to the carbonyl group and the methyl group at the chiral center would produce distinct signals, crucial for confirming the acyl structure.

¹³C NMR spectroscopy complements the proton data by providing information on each unique carbon atom in the molecule. The carbonyl carbon of the amide functional group would exhibit a characteristic signal in the highly deshielded region of the spectrum (around 170-180 ppm). The aromatic carbons of the indoline moiety and the aliphatic carbons of the acyl chain would resonate at predictable chemical shifts, allowing for a complete assignment of the carbon skeleton.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Indoline Aromatic-CH | ~ 6.8 - 7.5 | ~ 115 - 130 |

| Indoline Quaternary Aromatic-C | - | ~ 135 - 145 |

| Indoline N-CH₂ | ~ 4.0 - 4.2 | ~ 45 - 50 |

| Indoline C-CH₂ | ~ 3.0 - 3.2 | ~ 28 - 33 |

| Amide C=O | - | ~ 170 - 175 |

| Acyl CH (C2) | ~ 2.8 - 3.1 | ~ 40 - 45 |

| Acyl CH₂ (C3) | ~ 1.4 - 1.7 | ~ 30 - 35 |

| Acyl CH₂ (C4) | ~ 1.2 - 1.4 | ~ 20 - 25 |

| Acyl CH₃ (C5) | ~ 0.9 | ~ 14 |

| Acyl CH₃ (on C2) | ~ 1.1 | ~ 18 |

Note: Predicted values are based on general principles and data for analogous structures. Actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the tertiary amide group, typically appearing in the range of 1630-1680 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretching | 2850 - 2960 | Strong |

| Amide C=O | Stretching | 1630 - 1680 | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium-Weak |

| Amide C-N | Stretching | 1200 - 1300 | Medium |

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of this compound with high accuracy. Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to several decimal places, allowing for the calculation of a unique elemental formula. This technique provides definitive confirmation of the compound's molecular formula, C₁₄H₁₉NO.

In addition to accurate mass measurement, tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation patterns of the protonated molecule. This analysis provides valuable structural information that corroborates NMR and IR data. For this compound, characteristic fragmentation would likely involve the cleavage of the amide bond, leading to the formation of an indoline fragment ion and a 2-methylpentanoyl fragment ion. Further fragmentation of the acyl chain can also occur, providing additional structural confirmation.

Table 3: Predicted HRMS Data and Key Fragments for this compound

| Ion/Fragment | Formula | Calculated m/z (Monoisotopic) | Description |

|---|---|---|---|

| [M+H]⁺ | C₁₄H₂₀NO⁺ | 218.1539 | Protonated Molecular Ion |

| [M-C₆H₁₁O]⁺ | C₈H₈N⁺ | 118.0651 | Loss of 2-methylpentanoyl group |

| [C₆H₁₁O]⁺ | C₆H₁₁O⁺ | 99.0804 | 2-methylpentanoyl cation |

| [M-C₃H₇]⁺ | C₁₁H₁₂NO⁺ | 174.0913 | Loss of propyl radical from acyl chain |

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and quantifying it in research samples. A reversed-phase HPLC method is typically developed, utilizing a nonpolar stationary phase (e.g., a C18 column) and a polar mobile phase.

Method development involves optimizing the mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water or methanol (B129727) and water), flow rate, and column temperature to achieve a sharp, symmetrical peak for the analyte with good separation from any potential impurities. Detection is commonly performed using a UV-Vis detector set to a wavelength where the indoline chromophore exhibits maximum absorbance.

Once developed, the method must be rigorously validated according to established guidelines (e.g., ICH) to ensure its reliability. Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Table 4: Typical HPLC Method Parameters and Validation Summary

| Parameter | Typical Value/Result |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detection (UV) | ~254 nm |

| Linearity (r²) | > 0.999 |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2% |

| LOQ | ~ 10-50 ng/mL |

For applications requiring higher sensitivity and selectivity, such as trace analysis in complex matrices or metabolomics studies, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is the method of choice. UPLC utilizes columns with smaller particle sizes (<2 µm), resulting in faster analysis times, improved resolution, and narrower peaks compared to conventional HPLC.

The coupling of UPLC to a mass spectrometer provides an additional dimension of detection. The mass spectrometer can be set to monitor the specific m/z of the [M+H]⁺ ion of this compound, a technique known as selected ion monitoring (SIM), which provides exceptional selectivity and sensitivity for trace quantification.

In metabolomics, UPLC-HRMS is employed to identify and quantify this compound and its potential metabolites in biological samples like plasma or urine. The high resolution of the mass analyzer allows for the confident identification of metabolites by determining their accurate mass and comparing their fragmentation patterns to the parent compound.

Table 5: UPLC-MS Parameters for Trace Analysis

| Parameter | Typical Setting |

|---|---|

| Column | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase | 0.1% Formic Acid in Water (A) and Acetonitrile (B) |

| Flow Rate | 0.4 - 0.6 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS Scan Mode | Selected Ion Monitoring (SIM) or Full Scan |

| Monitored Ion (for SIM) | m/z 218.15 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely utilized analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. chemrxiv.orgnih.gov In the context of metabolic research involving this compound, GC-MS would be a primary method for analyzing its volatile metabolites in various biological matrices. The applicability of GC-MS is contingent on the volatility of the metabolites or their conversion into volatile derivatives through a process called derivatization. nih.govrsc.org

The methodology involves a two-stage process. First, the gas chromatograph separates the components of a sample mixture based on their differential partitioning between a stationary phase (a high-boiling-point liquid coated on a solid support within a long capillary column) and a mobile phase (an inert carrier gas, such as helium). researchgate.net As the carrier gas flows through the column, compounds that interact weakly with the stationary phase travel faster and elute earlier, while those with stronger interactions are retained longer. This separation is typically optimized by programming the column temperature to increase over the course of the analysis. researchgate.net

Following separation in the GC, the eluted compounds enter the mass spectrometer, which acts as a detector. researchgate.net The molecules are ionized, most commonly by electron ionization (EI), which bombards them with high-energy electrons. rsc.org This process causes the molecules to fragment into characteristic, reproducible patterns. The mass spectrometer then separates these charged fragments based on their mass-to-charge ratio (m/z) and records their relative abundance. The resulting mass spectrum serves as a "molecular fingerprint," which can be compared against spectral libraries (e.g., NIST) for compound identification. researchgate.net

For the analysis of volatile metabolites, sample preparation is a critical step. Techniques such as headspace solid-phase microextraction (HS-SPME) can be employed to extract and concentrate volatile organic compounds (VOCs) from the headspace above a liquid or solid sample (e.g., urine, plasma) before injection into the GC-MS system. rsc.orgresearchgate.net

Illustrative GC-MS Data for Metabolite Profiling

The following table represents a hypothetical scenario of volatile metabolites of a parent compound identified in a biological sample using GC-MS. The data includes retention time (RT), key mass-to-charge ratio (m/z) fragments, and the probable identification based on library matching.

| Retention Time (min) | Key m/z Fragments | Tentative Identification |

| 8.45 | 57, 71, 86, 114 | Volatile Amine Metabolite |

| 10.21 | 45, 59, 73, 89 | Hydroxylated Volatile Metabolite |

| 12.89 | 55, 69, 83, 126 | Oxidized Ring Metabolite |

| 15.62 | 77, 91, 105, 134 | Aromatic Metabolite |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Chiral Analytical Techniques for Enantiomeric and Diastereomeric Purity Assessment (e.g., Chiral HPLC)

The 2-methylpentanoyl group in this compound contains a stereocenter, meaning the compound can exist as a pair of enantiomers. These stereoisomers are non-superimposable mirror images that can exhibit different pharmacological and toxicological properties. chiralpedia.comwikipedia.org Therefore, it is crucial to have analytical methods capable of separating and quantifying these individual enantiomers to assess the enantiomeric purity of a sample. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective technique for this purpose. csfarmacie.czphenomenex.comamericanpharmaceuticalreview.com

Chiral HPLC operates on the principle of forming transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector that constitutes the stationary phase. wikipedia.org Since diastereomers have different physical properties, they interact with the CSP with different affinities, leading to different retention times and, consequently, their separation. openochem.org

The selection of the appropriate CSP is the most critical aspect of method development. Common types of CSPs include:

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) are the most widely used CSPs, capable of separating a broad range of chiral compounds through a combination of interactions, including hydrogen bonding and π-π interactions. csfarmacie.czwikipedia.org

Cyclodextrin-based CSPs: These are cyclic oligosaccharides that form a chiral cavity. Enantiomers are separated based on how well they fit into this cavity, a mechanism known as inclusion complexation. csfarmacie.czwikipedia.org

Protein-based CSPs: These utilize proteins immobilized on a silica (B1680970) support, offering highly specific interactions for chiral recognition. wikipedia.org

The mobile phase, typically a mixture of solvents like hexane (B92381) and an alcohol (e.g., isopropanol (B130326) or ethanol) for normal-phase chromatography, is optimized to achieve the best balance between resolution and analysis time. phenomenex.com The separated enantiomers are detected as they elute from the column, most commonly by a UV detector, and the area of each peak in the resulting chromatogram is proportional to the concentration of that enantiomer in the mixture. openochem.org

From the peak areas, the enantiomeric excess (% ee), a measure of chiral purity, can be calculated using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively. openochem.org

Illustrative Chiral HPLC Separation Data

This table provides an example of data obtained from a chiral HPLC analysis for assessing the enantiomeric purity of a chiral compound.

| Enantiomer | Retention Time (min) | Peak Area | Percentage (%) |

| Enantiomer 1 (R) | 11.5 | 14850 | 4.80 |

| Enantiomer 2 (S) | 13.8 | 294750 | 95.20 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound. The enantiomeric excess (% ee) for this hypothetical sample would be 90.4%.

Potential Applications of 1 2 Methylpentanoyl Indoline in Chemical Biology and Advanced Research

Development as Molecular Probes for Biological Pathway Elucidation

There is currently no available research detailing the development or use of 1-(2-methylpentanoyl)indoline as a molecular probe. In principle, molecules with an indoline (B122111) core can be functionalized to serve as probes. This typically involves the incorporation of reporter groups such as fluorophores, biotin, or radioactive isotopes. Such modified molecules can then be used to interact with specific biological targets, allowing for the visualization and study of cellular processes and biochemical pathways. However, without specific data, any discussion on the suitability of this compound for this purpose would be purely speculative.

Utilization as a Reference Standard in Analytical and Biochemical Assays

The compound this compound is not currently listed as a commercially available reference standard for analytical or biochemical assays. Reference standards are highly purified compounds used for the calibration of analytical instruments and for the validation of new analytical methods. While the synthesis of this compound is chemically feasible, its utility as a reference standard would depend on its relevance as a metabolite, impurity, or a compound of interest in a specific matrix, none of which have been established in the literature.

Role as a Privileged Scaffold for Rational Design of Novel Bioactive Molecules

The indoline nucleus is widely recognized as a privileged scaffold in drug discovery. nih.govresearchgate.netnih.gov This is due to its ability to interact with a variety of biological targets, its favorable pharmacokinetic properties, and its synthetic tractability. The addition of an acyl group, such as the 2-methylpentanoyl moiety, to the indoline nitrogen can significantly influence its biological activity by altering its size, lipophilicity, and hydrogen bonding capacity.

Numerous studies have explored the synthesis and biological evaluation of various N-acylindoline derivatives, demonstrating a wide range of pharmacological activities. However, a specific focus on the 1-(2-methylpentanoyl) substituent is not apparent in the current body of research. The rational design of new bioactive molecules based on the this compound scaffold would require an initial screening campaign to identify any potential biological targets.

Table 1: General Biological Activities of Indole (B1671886) and Indoline Scaffolds

| Biological Activity | Target Class Examples |

| Anticancer | Kinases, Tubulin |

| Antiviral | Viral entry and replication proteins |

| Anti-inflammatory | Enzymes in the inflammatory cascade |

| Neuroprotective | Receptors and enzymes in the CNS |

This table represents the activities of the general indole and indoline scaffolds, not specifically this compound.

Contribution to Understanding Structure-Function Relationships in Biological Systems

Understanding the structure-function relationships (SFR) of a compound involves systematically modifying its chemical structure and observing the effects on its biological activity. For this compound, this would involve synthesizing a series of analogs with variations in the acyl chain (e.g., altering the length, branching, or introducing unsaturation) and modifications to the indoline ring (e.g., substitution at different positions).

By comparing the biological activities of these analogs, researchers could deduce which structural features are crucial for a particular biological effect. This information is invaluable for the optimization of lead compounds in drug discovery. At present, no such SFR studies have been published for this compound.

Q & A

Basic: What are the standard synthetic routes for 1-(2-methylpentanoyl)indoline, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis of this compound typically involves Friedel-Crafts acylation or nucleophilic substitution reactions. For example:

- Friedel-Crafts Acylation : Reacting indoline derivatives with 2-methylpentanoyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions. Yields (~60-75%) depend on reaction temperature (optimized at 0–25°C) and stoichiometric ratios of the acyl chloride to indoline .

- Nucleophilic Substitution : Using pre-functionalized indoline intermediates (e.g., 2-methylindoline) with activated carbonyl electrophiles. Solvent polarity (e.g., dichloromethane vs. DMF) significantly impacts reaction kinetics and byproduct formation .

Key Considerations : Monitor reaction progress via TLC/HPLC, and purify via column chromatography using gradient elution (hexane:ethyl acetate) to isolate the target compound .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) identify substituent positions. For instance, the methyl group in the pentanoyl moiety appears as a triplet at δ 1.0–1.2 ppm, while indoline protons resonate between δ 6.5–7.5 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 231.16) and fragmentation patterns .

- HPLC-PDA : Purity assessment using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) ensures ≥95% purity, critical for pharmacological studies .

Advanced: How can computational modeling guide the optimization of this compound’s pharmacological activity?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target receptors (e.g., serotonin receptors). Prioritize docking poses with the lowest Gibbs free energy (ΔG ≤ -8 kcal/mol) and validate with MD simulations (e.g., GROMACS) to assess stability .

- QSAR Analysis : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors. Validate models with experimental IC₅₀ data from enzyme inhibition assays .

Data Contradiction Resolution : If computational predictions conflict with in vitro results, re-evaluate force field parameters or solvation models and cross-validate with crystallographic data (if available) .

Advanced: How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

- Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS after oral/intravenous administration in animal models. Compare plasma concentration-time curves to identify absorption/metabolism issues .

- Metabolite Identification : Use UPLC-QTOF-MS to detect phase I/II metabolites. If rapid glucuronidation occurs, consider structural modifications (e.g., adding methyl groups) to block metabolic hotspots .

- Dose-Response Reassessment : Conduct staggered dosing in vivo (e.g., 10 mg/kg, 30 mg/kg) and correlate with in vitro IC₅₀ values. Use ANOVA to statistically validate efficacy thresholds (p < 0.05) .

Basic: What are the recommended storage conditions and stability protocols for this compound?

Methodological Answer:

- Storage : Store at -20°C in amber vials under inert gas (argon) to prevent oxidation. Desiccate using silica gel to avoid hydrolysis of the acyl group .

- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC. A decrease in purity >5% warrants reformulation with antioxidants (e.g., BHT) .

Advanced: What strategies improve enantioselective synthesis of this compound derivatives?

Methodological Answer:

- Chiral Catalysts : Employ Evans’ oxazaborolidine catalysts or Jacobsen’s thiourea organocatalysts in asymmetric acylations. Optimize solvent (toluene or THF) and temperature (-30°C to RT) to achieve enantiomeric excess (ee) >90% .

- Dynamic Kinetic Resolution : Use lipases (e.g., CAL-B) in biphasic systems to racemize intermediates and isolate single enantiomers. Monitor ee via chiral HPLC (Chiralpak IA column) .

Basic: What in vitro assays are suitable for preliminary pharmacological screening of this compound?

Methodological Answer:

- Enzyme Inhibition : Measure IC₅₀ against target enzymes (e.g., COX-2 or MAO-A) using fluorogenic substrates. Include positive controls (e.g., indomethacin for COX-2) and triplicate runs .

- Cell Viability (MTT Assay) : Test cytotoxicity in HEK-293 or HepG2 cells (48-hour exposure, 10–100 µM range). Normalize data to untreated controls and calculate EC₅₀ .

Advanced: How can NMR crystallography resolve ambiguities in the solid-state structure of this compound?

Methodological Answer:

- 13C CP/MAS NMR : Compare experimental chemical shifts with DFT-calculated shifts (Gaussian 16, B3LYP/6-311+G(d,p)). Mismatches >2 ppm indicate potential polymorphism .

- PXRD Refinement : Rietveld analysis of powder patterns (using TOPAS) identifies unit cell parameters. Cross-validate with single-crystal XRD if microcrystals are obtainable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.